Sigma Receptor vs. 5-HT₇ Receptor Selectivity: Structural Determinants Separating Direct N-Sulfonyl THIQ from Methylene-Linker THIQ Sulfonamides
The target compound features a direct N-sulfonyl linkage between the 1,2-dimethylimidazole-4-sulfonyl group and the tetrahydroisoquinoline nitrogen. This connectivity pattern contrasts with the methylene-piperidine or propyl-sulfonamide linkers employed in the 5-HT₇ antagonist series exemplified in US Patent 7,928,121 [1]. In the Esteve 5-HT₇ patent, compounds such as 2-[1-(4-Chloro-2,5-dimethyl-benzenesulfonyl)-piperidin-4-ylmethyl]-1,2,3,4-tetrahydroisoquinoline incorporate a flexible spacer between the THIQ core and the sulfonamide, a feature absent in CAS 866789-48-2. The fused imidazolyl sigma receptor patent (US 9,676,784) demonstrates that direct attachment of imidazole-sulfonyl motifs to heterocyclic cores yields high-affinity σ₁ receptor ligands [2]. The scaffold-level inference is that CAS 866789-48-2, by virtue of its direct N-sulfonyl-imidazole connectivity, is structurally precluded from the 5-HT₇ pharmacophore and instead aligned with sigma receptor-targeted chemotypes. Quantitative sigma receptor binding data for this specific compound have not been published in the peer-reviewed literature as of the search date, and this represents a critical evidence gap.
| Evidence Dimension | Linker architecture (direct N-sulfonyl vs. methylene-piperidine spacer) and predicted receptor target class |
|---|---|
| Target Compound Data | Direct N-(1,2-dimethylimidazole-4-sulfonyl)-1,2,3,4-tetrahydroisoquinoline (no spacer); predicted sigma receptor ligand profile based on scaffold alignment |
| Comparator Or Baseline | 2-[1-(4-Chloro-2,5-dimethyl-benzenesulfonyl)-piperidin-4-ylmethyl]-1,2,3,4-tetrahydroisoquinoline (methylene-piperidine spacer); 5-HT₇ antagonist profile (US 7,928,121) |
| Quantified Difference | Not quantifiable from available data; structural difference supports divergent primary target engagement (sigma receptors vs. 5-HT₇) |
| Conditions | Class-level inference derived from patent SAR analysis; no direct comparative assay data available |
Why This Matters
For procurement decisions, this structural distinction determines whether the compound is suitable for sigma receptor-focused screening campaigns versus 5-HT₇ CNS programs, preventing misapplication in the wrong target context.
- [1] Torrens Jover A, et al., assignors to Laboratorios Del Dr. Esteve, S.A. 5-HT7 Receptor Antagonists. United States Patent US 7,928,121 B2. April 19, 2011. (Compound example at column L249: 2-[1-(4-Chloro-2,5-dimethyl-benzenesulfonyl)-piperidin-4-ylmethyl]-1,2,3,4-tetrahydroisoquinoline). View Source
- [2] Almansa-Rosales C, Diaz-Fernandez JL, Nieczynor P, assignors to Laboratorios Del Dr. Esteve, S.A. Fused Imidazolyl Derivatives, Their Preparation and Use as Medicaments. United States Patent US 9,676,784 B2. June 13, 2017. View Source
